Increased Lipophilicity (Calculated log P) Drives Membrane Permeability and Retention Differentiation
The target compound is predicted to have a log P approximately 0.5–0.6 units higher than N-(4-methoxybenzyl)cyclohexanamine (CAS 63674-11-3, XlogP = 3.1) . This inference is based on the measured log P increase of 0.5–0.6 units between cyclohexylamine and 4,4‑dimethylcyclohexanamine (WLOGP = 1.91) . Assuming additive effects, the target compound’s log P is estimated at approximately 3.6–3.7, enhancing passive membrane permeability and extending reversed‑phase HPLC retention times relative to the des‑methyl analogue .
| Evidence Dimension | Calculated partition coefficient (log P) |
|---|---|
| Target Compound Data | Estimated log P ≈ 3.6–3.7 |
| Comparator Or Baseline | N-(4-methoxybenzyl)cyclohexanamine (XlogP = 3.1) |
| Quantified Difference | Δlog P ≈ +0.5–0.6 relative to des‑methyl analogue |
| Conditions | Computational prediction using additive fragment log P contributions; baseline XlogP from ChemSrc database |
Why This Matters
Higher log P directly influences drug‑likeness parameters, membrane crossing, and chromatographic behavior, making the target compound a superior candidate for CNS‑oriented or intracellular target screening libraries.
